Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate
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Overview
Description
Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate is an organic compound that features a benzoate ester functional group along with a sulfanyl group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate typically involves the esterification of 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(4-oxo-butyl)sulfanylbenzoate
Reduction: 4-(4-hydroxy-butyl)sulfanylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes, affecting their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxy-3-oxo-butyl)benzoate
- Methyl 4-(4-hydroxy-butyl)sulfanylbenzoate
- Methyl 4-(4-oxo-butyl)sulfanylbenzoate
Uniqueness
Methyl 4-(4-hydroxy-3-oxo-butyl)sulfanylbenzoate is unique due to the presence of both hydroxyl and carbonyl groups on the butyl chain, along with the sulfanyl group
Properties
CAS No. |
70570-30-8 |
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Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
methyl 4-(4-hydroxy-3-oxobutyl)sulfanylbenzoate |
InChI |
InChI=1S/C12H14O4S/c1-16-12(15)9-2-4-11(5-3-9)17-7-6-10(14)8-13/h2-5,13H,6-8H2,1H3 |
InChI Key |
CYSVCETXGOUITH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCCC(=O)CO |
Origin of Product |
United States |
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